6-Fluoro-2,4,8-trimethylquinoline
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Overview
Description
6-Fluoro-2,4,8-trimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,4,8-trimethylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of para-fluoroaniline with acetone under heating conditions, catalyzed by para-toluenesulfonic acid. The reaction proceeds through a cyclization mechanism to form the desired quinoline derivative .
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but optimized for higher yields and efficiency. The use of azeotropic distillation with an inert solvent helps in removing water generated during the reaction, thus driving the reaction to completion. This method is advantageous due to its low cost, high conversion rate, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,4,8-trimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Fluoro-2,4,8-trimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antineoplastic, and antiviral activities.
Biological Studies: The compound is studied for its enzyme inhibitory properties and its role as a fluorescent probe in biological systems.
Industrial Applications: It is used in the synthesis of liquid crystals and dyes, as well as in agricultural chemicals
Mechanism of Action
The mechanism of action of 6-fluoro-2,4,8-trimethylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-hydroxy-2-methylquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-2,4,8-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a fluorine atom enhances its lipophilicity and biological activity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C12H12FN |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
6-fluoro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12FN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
InChI Key |
LCTYFAPPEPOSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2C)F)C |
Origin of Product |
United States |
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